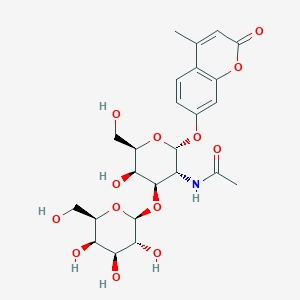

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is a synthetic compound primarily used as a substrate in enzyme assays. It is particularly useful for detecting glycosidase activities, which are enzymes involved in the breakdown of sugars. This compound is vital in studying various diseases, including genetic disorders and lysosomal storage diseases, where abnormal glycosidase activity is observed.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The typical synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.

Glycosylation: The protected sugar is then glycosylated with this compound under acidic or basic conditions, often using a glycosyl donor and a promoter.

Deprotection: The acetyl groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as chromatography and crystallization to obtain high-purity products.

Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.

Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the sugar moieties.

Substitution: Involving the replacement of functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymes such as glycosidases in aqueous buffers.

Oxidation: Mild oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various sugar derivatives and 4-methylumbelliferone, which is a fluorescent compound used in various assays.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C24H31NO13

- Molecular Weight : 541.5 g/mol

- CAS Number : 210357-36-1

The compound features a 4-methylumbelliferyl group which is crucial for its fluorescent properties, making it a valuable substrate in enzymatic assays.

Enzymatic Assays

One of the primary applications of 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside is as a fluorogenic substrate for beta-galactosidase. When hydrolyzed by this enzyme, it releases 4-methylumbelliferone, which can be quantitatively measured due to its fluorescence. This property allows for sensitive detection and quantification of enzyme activity in various biological samples, including:

- Clinical Diagnostics : Used to assess enzyme levels in human blood serum and other biological fluids, aiding in the diagnosis of conditions related to enzyme deficiencies or abnormalities .

- Research Applications : Facilitates studies on enzyme kinetics and mechanisms, providing insights into metabolic pathways involving glycosides .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in glycosylation reactions makes it useful for creating more complex carbohydrate structures. Specific applications include:

- Synthesis of Glycosides : It can be utilized to synthesize various p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides through transglycosylation reactions .

- Development of Glycomimetics : The compound's structure allows for modifications that can lead to the development of glycomimetics—molecules that mimic carbohydrate structures and can be used in therapeutic applications against pathogens or for modulating biological interactions .

Therapeutic Potential

While primarily used in research and diagnostics, there is potential for therapeutic applications:

- Antiviral Research : The compound's ability to interfere with glycosidic bonds may lend itself to the development of antiviral agents targeting viral sialidases or other glycosidases involved in viral entry into host cells .

- Cancer Research : Investigations into the role of glycosylation in cancer cell signaling pathways suggest that compounds like 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside could be explored for their effects on tumor progression and metastasis .

Case Study 1: Enzyme Activity Measurement

In a study assessing N-acetyl-alpha-D-glucosaminidase activity using this substrate, researchers demonstrated its effectiveness in measuring enzyme kinetics through fluorometric analysis. Results indicated high sensitivity and specificity when applied to enzyme preparations from pig liver and human serum, confirming its utility in clinical diagnostics .

Case Study 2: Synthesis of Glycomimetics

Research on the synthesis of sialylated oligosaccharides using modified versions of this compound showed promising results in inhibiting hemagglutinins and neuraminidases associated with influenza viruses. These findings suggest potential pathways for developing new antiviral therapies based on carbohydrate structures .

Mecanismo De Acción

The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, 4-methylumbelliferone is released, which can be detected due to its fluorescent properties. This reaction allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions. The molecular targets are the glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl β-D-galactopyranoside: Another glycosidase substrate used in similar assays.

4-Methylumbelliferyl α-D-glucopyranoside: Used for detecting glucosidase activity.

4-Methylumbelliferyl β-D-glucuronide: Employed in assays for glucuronidase activity.

Uniqueness

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside is unique due to its specific structure, which allows it to be a substrate for a particular set of glycosidases. This specificity makes it a valuable tool in studying diseases related to glycosidase dysfunction.

Actividad Biológica

4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside (hereafter referred to as MU-GalNAc) is a synthetic fluorogenic substrate primarily utilized in biochemical assays to study the activity of β-galactosidase enzymes. This compound is notable for its structural features that enable it to participate in various biological processes, particularly in glycosylation reactions.

- Chemical Formula : C₂₄H₃₁NO₁₃

- Molecular Weight : 541.5 g/mol

- CAS Number : 210357-36-1

The compound consists of a methylumbelliferyl moiety, which provides fluorescence upon enzymatic cleavage, linked to a disaccharide structure composed of acetylated galactose units. This configuration makes MU-GalNAc a valuable tool for probing enzyme kinetics and substrate specificity.

Enzymatic Activity

MU-GalNAc serves as a substrate for various glycosidases, particularly β-galactosidases. Upon hydrolysis by these enzymes, MU-GalNAc releases the fluorescent 4-methylumbelliferone, allowing for sensitive detection and quantification of enzyme activity. This property has been exploited in multiple studies to assess enzyme kinetics and inhibition.

Table 1: Enzymatic Activity of MU-GalNAc

| Enzyme Type | Activity Observed | Reference |

|---|---|---|

| β-Galactosidase | High fluorescence yield | |

| N-acetyl-β-D-glucosaminidase | Moderate fluorescence yield | |

| α-Galactosidase | Low fluorescence yield |

Case Studies

-

Assessment of β-Galactosidase Activity :

In a study aimed at characterizing the kinetic parameters of β-galactosidase from E. coli, MU-GalNAc was used as a substrate to determine Michaelis-Menten kinetics. The researchers found that the enzyme exhibited a Km value indicative of high affinity towards MU-GalNAc, suggesting its suitability for real-time monitoring of enzyme activity in various biological samples. -

Inhibition Studies :

Research investigating the inhibition of β-galactosidase by specific inhibitors demonstrated that MU-GalNAc could effectively distinguish between competitive and non-competitive inhibition mechanisms. The fluorescence-based assay provided rapid results that were quantitatively analyzed, revealing insights into the inhibitor's binding affinity and efficacy. -

Application in Glycosylation Studies :

MU-GalNAc has been employed in studies focused on glycosylation patterns in mammalian cells. By using this substrate, researchers were able to monitor changes in glycosylation profiles in response to different treatments, thereby elucidating pathways involved in cellular signaling and adhesion.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19+,20+,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWQTQWBDDXHMJ-IJHJDGDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of achieving α-selective aromatic glycosylation in the context of synthesizing 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside?

A1: The research article focuses on developing a novel method for α-selective aromatic glycosylation. This selectivity is crucial because it allows for the precise synthesis of specific glycosidic linkages, which are essential for the biological activity of many carbohydrates, including 4-Methylumbelliferyl 2-acetamido-3-O-(β-D-galactopyranosyl)-α-D-galactopyranoside. The compound in question is a synthetic substrate for enzymes that recognize the T-antigen (Galβ1-3GalNAc). The ability to synthesize this substrate with a defined α-linkage at the 4-methylumbelliferyl aglycone is important for studying the activity and specificity of these enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.